1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea
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Description
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Biological Monitoring
Compounds with complex structures, including various thiadiazole derivatives, are frequently studied to understand their metabolic pathways in humans and animals. For example, the study of etridiazole metabolites in rats and humans reveals the potential of certain metabolites as biomarkers for biological monitoring of exposure to thiadiazole derivatives (Welie et al., 2005). Such studies are essential for assessing the safety and environmental impact of these compounds.
Exposure Assessment and Health EffectsResearch on parabens and their metabolites in humans highlights the significance of assessing exposure to synthetic chemicals and understanding their potential health effects. Studies have identified various parabens and their metabolites in human urine, indicating widespread exposure and providing insights into the metabolism and excretion of these compounds (Zhang et al., 2020). This methodology can be applied to study the exposure and potential health effects of "1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea."
Biomarkers of Exposure
The identification of specific urinary metabolites as biomarkers for exposure to environmental chemicals is an important application in toxicology. For instance, the detection of urinary metabolites of pyrethroid insecticides in populations indicates exposure and assists in risk assessment (Wielgomas, 2013). Similar studies could explore metabolites of the specified compound as biomarkers for exposure.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-16-8-6-5-7-13(16)19-17(22)18-12-9-10-14-15(11-12)21(3)26(23,24)20(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWXLCLOEZVEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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